molecular formula C9H12BrNO2 B15236643 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL

Cat. No.: B15236643
M. Wt: 246.10 g/mol
InChI Key: VJXGLVUDMMEEGI-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-ol, with the molecular formula C9H12BrNO2 and a molecular weight of 246.10 g/mol, is a chiral beta-amino alcohol of significant interest in organic and medicinal chemistry research . This compound features a bromo and methoxy-substituted aromatic ring, a structure commonly associated with bioactive molecules. Its high purity makes it a valuable building block for the synthesis of more complex chemical entities. Researchers utilize this compound primarily as a versatile synthetic intermediate. The presence of both amino and alcohol functional groups on a chiral center allows it to serve as a precursor for pharmaceuticals and fine chemicals . The bromine atom on the phenyl ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-amino-2-(4-bromo-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3

InChI Key

VJXGLVUDMMEEGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves the N-methylation of bromotoluene followed by an amination reaction. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkoxy Group Positioning

(a) 2-Amino-2-(4-methylphenyl)ethan-1-ol (CAS 157142-48-8)
  • Structural Differences : Replaces bromo and methoxy groups with a methyl group at C3.
  • Impact on Properties: Electron Effects: Methyl is electron-donating, contrasting with bromo (electron-withdrawing) and methoxy (electron-donating) in the target compound. This alters electronic density on the phenyl ring, affecting reactivity in electrophilic substitution or cross-coupling reactions. Solubility: Reduced polarity compared to the bromo-methoxy derivative, likely increasing solubility in non-polar solvents .
(b) (2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol (CAS 1212799-95-5)
  • Structural Differences : Methoxy group at C2 instead of C3; stereospecific (S)-configuration.
  • Crystallography: Similar bromo-substituted analogs (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) exhibit well-defined crystal structures with mean C–C bond lengths of 0.009 Å and R factor = 0.054, suggesting predictable packing for the target compound .
(c) (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL (CAS 1323966-31-9)
  • Structural Differences : Substitutes bromo and methoxy with chloro (C3) and fluoro (C5).
  • Impact on Properties: Electron Withdrawal: Chloro and fluoro are stronger electron-withdrawing groups than methoxy, increasing the phenyl ring’s electrophilicity.

Physicochemical Properties and Spectral Data

Compound Molecular Formula Molar Mass (g/mol) Key Spectral Data (¹H-NMR) TLC Rf (Solvent System)
Target Compound C₉H₁₂BrNO₂ 246.1 (estimated) Not reported Not reported
1-(4-Bromophenyl)ethanone C₈H₇BrO 199.05 δ 2.56 (s, 3H), 7.57–7.78 (d, 4H) 0.53 (EtOAc/hexanes 1:4)
1-(4-Methoxyphenyl)ethanone C₉H₁₀O₂ 150.18 δ 2.52 (s, 3H), 3.81 (s, 3H), 6.86–7.87 (d, 4H) 0.43 (EtOAc/hexanes 1:9)
2-Amino-2-(4-methylphenyl)ethan-1-ol C₉H₁₃NO 151.21 Not reported Not reported

Key Observations :

  • Bromine and methoxy substituents increase molecular weight and polarity compared to methyl or unsubstituted analogs, likely reducing volatility and altering chromatographic mobility.
  • ¹H-NMR shifts in bromo- and methoxy-substituted acetophenones (δ ~7.5–7.8 ppm for aromatic protons) suggest similar deshielding effects in the target compound’s phenyl ring .

Biological Activity

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL, also known as (S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL, is a chiral organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. Its structure features an amino group, a hydroxyl group, and a brominated methoxyphenyl moiety, which contribute to its potential therapeutic applications.

  • Molecular Formula : C₉H₁₂BrNO₂
  • Molecular Weight : Approximately 246.10 g/mol

The presence of functional groups such as the amino and hydroxyl groups enables significant interactions with biological targets, enhancing its reactivity and biological activity. The bromine atom may also enhance hydrophobic interactions, further contributing to the compound's biological effects.

The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites on these targets, potentially modulating their activity. The bromine and methoxy groups can participate in hydrophobic interactions, which may influence metabolic pathways and lead to various biological effects.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. The compound appears to disrupt bacterial cell walls or inhibit essential metabolic processes. This makes it a candidate for further investigation in developing new antimicrobial agents .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

Anticancer Activity

Research has shown that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation at nanomolar concentrations, suggesting a potential for this compound in cancer therapy .

Table 2: Anticancer Activity Data

CompoundCell LineIC₅₀ (µM)
Compound AMCF-70.075
Compound BHs578T0.033
(S)-2-Amino...VariousTBD

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various phenolic compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 2-Amino... had MIC values ranging from moderate to high against common pathogens .
  • Anticancer Potential : Another study focused on the synthesis and evaluation of phenolic derivatives for their anticancer properties. The findings suggested that modifications in the phenolic structure could enhance cytotoxicity against breast cancer cells, highlighting the therapeutic potential of such compounds .

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